N-(4-ethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1358545-69-3 |
|---|---|
Molecular Formula |
C25H26FN5O4 |
Molecular Weight |
479.512 |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C25H26FN5O4/c1-4-31-23-22(16(3)28-31)29(15-21(32)27-19-10-12-20(13-11-19)35-5-2)25(34)30(24(23)33)14-17-6-8-18(26)9-7-17/h6-13H,4-5,14-15H2,1-3H3,(H,27,32) |
InChI Key |
WBRZOVVSCVQVDP-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OCC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-ethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo-pyrimidine core with various substituents that contribute to its pharmacological profile. Its molecular formula is C_{24}H_{26}F_{N}_{5}O_{4} with a molecular weight of approximately 479.51 g/mol. The presence of ethoxy and fluorobenzyl groups enhances its solubility and bioactivity.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties . Research involving in vitro assays has demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against breast and lung cancer cells, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | |
| A549 (Lung Cancer) | 4.8 | |
| HeLa (Cervical Cancer) | 6.0 |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity , making it a candidate for treating conditions characterized by excessive inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and inflammation. Preliminary data suggest that it may act on the NF-kB pathway, which is crucial for inflammatory responses and cancer progression.
Case Studies
- In Vivo Efficacy in Tumor Models : In a recent study, this compound was tested in murine models of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
- Synergistic Effects with Other Drugs : Another investigation assessed the compound's effects when combined with traditional chemotherapeutics such as cisplatin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect that warrants further exploration .
Synthesis
The synthesis of this compound involves multiple steps, including:
- Formation of the pyrazolo-pyrimidine core through cyclization reactions.
- Introduction of ethoxy and fluorobenzyl substituents via nucleophilic substitution methods.
These synthetic pathways are crucial for optimizing yield and purity, which are essential for subsequent biological testing.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves a multi-step approach, typically starting with the formation of the pyrazolo[4,3-d]pyrimidine core, followed by functionalization with fluorobenzyl and ethoxyphenyl groups. Key steps include sulfanylation and acylation reactions. Solvents like dimethylformamide (DMF) or ethanol, coupled with catalysts such as triethylamine or sodium hydride, are critical for intermediate stability and reaction efficiency . To improve yields, optimize temperature control (e.g., maintaining 0–10°C during sensitive steps) and use HPLC or TLC for real-time reaction monitoring .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- NMR Spectroscopy : Essential for confirming the presence of ethoxyphenyl (δ 1.3–1.5 ppm for ethyl groups) and fluorobenzyl (δ 4.5–5.0 ppm for CH₂) moieties .
- HPLC/MS : Validates molecular weight (C₂₂H₂₃ClFN₅O₄, MW 508.9 g/mol) and detects impurities .
- IR Spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹) from the pyrimidinone and acetamide groups . Purity thresholds >95% are recommended for biological assays .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize targets based on structural analogs (e.g., pyrazolo-pyrimidine derivatives with kinase or phosphatase inhibition). Use in vitro assays like:
- Enzyme inhibition assays (e.g., fluorescence-based readouts for IC₅₀ determination).
- Cell viability assays (MTT or ATP-luminescence) against cancer or inflammatory cell lines . Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves .
Advanced Research Questions
Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?
Contradictions often arise from off-target effects or variable assay conditions. Mitigate this by:
- Comparative profiling : Test the compound against a panel of related targets (e.g., kinases, GPCRs) using standardized protocols .
- Co-crystallization studies : Resolve binding modes with X-ray crystallography to confirm interactions (e.g., fluorobenzyl group’s role in hydrophobic pockets) .
- Meta-analysis : Cross-reference data with PubChem’s bioactivity databases to identify consensus trends .
Q. What computational strategies are recommended for predicting biological targets and pharmacokinetics?
- Molecular docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB IDs for kinases or phosphatases). Focus on the pyrazolo-pyrimidine core’s π-π stacking potential .
- ADMET prediction : Tools like SwissADME estimate logP (~3.2), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 interactions .
- MD simulations : Assess binding stability over 100-ns trajectories to prioritize high-affinity targets .
Q. What are the key challenges in scaling up synthesis, and how can they be addressed?
- Intermediate instability : Replace DMF with safer solvents (e.g., acetonitrile) and implement low-temperature (−20°C) storage for sensitive intermediates .
- Purification bottlenecks : Switch from column chromatography to preparative HPLC for higher throughput .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio for acylation steps) and employ scavenger resins to trap reactive impurities .
Q. How can researchers validate the compound’s selectivity and toxicity profile in complex models?
- Selectivity panels : Use Eurofins’ ProfilingReady™ services to screen 100+ targets .
- 3D organoids : Test hepatotoxicity in liver spheroids (e.g., HepaRG cells) and cardiotoxicity in iPSC-derived cardiomyocytes .
- Metabolite identification : LC-HRMS/MS to detect oxidative metabolites (e.g., hydroxylation at the ethyl group) and assess bioactivation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
